N-(1-Bromo-2-oxopropyl)benzamide
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Overview
Description
N-(1-Bromo-2-oxopropyl)benzamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzamide, where the benzamide moiety is substituted with a bromo group and an oxo group on the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bromo-2-oxopropyl)benzamide typically involves the bromination of a suitable precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under specific conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Bromo-2-oxopropyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction Reactions: Reduction of the oxo group can lead to the formation of corresponding alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Major products include benzoic acid derivatives.
Reduction: Products include alcohol derivatives of the original compound.
Scientific Research Applications
N-(1-Bromo-2-oxopropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Bromo-2-oxopropyl)benzamide involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the oxo group can undergo reduction or oxidation. These reactions can modulate the activity of the compound and its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Chloro-2-oxopropyl)benzamide
- N-(1-Iodo-2-oxopropyl)benzamide
- N-(1-Bromo-2-hydroxypropyl)benzamide
Uniqueness
N-(1-Bromo-2-oxopropyl)benzamide is unique due to the presence of both a bromo group and an oxo group on the propyl chain
Properties
CAS No. |
88297-78-3 |
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Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-(1-bromo-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)9(11)12-10(14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14) |
InChI Key |
NMLITCWUEYQGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(NC(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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